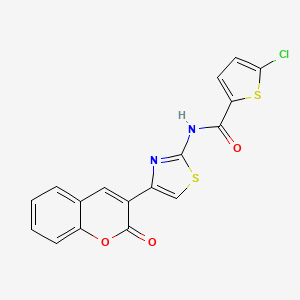

5-chloro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

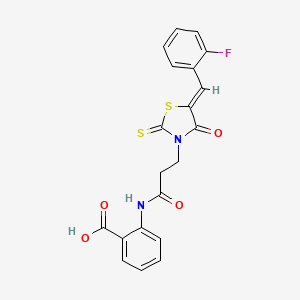

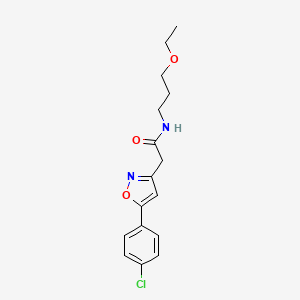

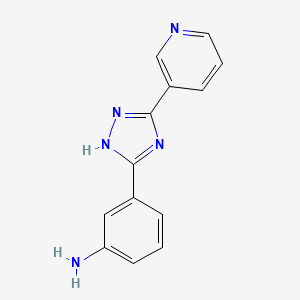

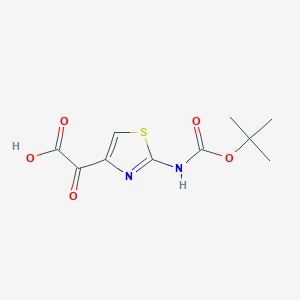

“5-chloro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)thiophene-2-carboxamide” is a small molecule . It belongs to the class of organic compounds known as benzamides, which are organic compounds containing a carboxamido substituent attached to a benzene ring .

Molecular Structure Analysis

The molecular structure of this compound includes several key components: a benzamide group, a thiophene carboxamide group, and a 2-heteroaryl carboxamide group . The chemical formula is C19H16ClN3O3S .Physical and Chemical Properties Analysis

The average weight of this compound is 401.867 and the monoisotopic weight is 401.06008979 . Unfortunately, other specific physical and chemical properties such as melting point, solubility, and stability are not available in the retrieved data.Scientific Research Applications

Ultrasound-Promoted Synthesis and Cytotoxic Activity

A study by Gomha & Khalil (2012) demonstrated the use of ultrasound irradiation for the rapid synthesis of novel thiazole derivatives bearing a coumarin nucleus. These compounds, including similar structures to "5-chloro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)thiophene-2-carboxamide," were found to possess potent cytotoxic activity against human keratinocytes (HaCaT cells), highlighting their potential in cancer research (Gomha & Khalil, 2012).

Novel Metal Complexes Synthesis

Myannik et al. (2018) synthesized novel organic ligands and metal complexes with structures related to "this compound." These complexes demonstrated interesting structural and electrochemical properties, potentially useful for material science and catalysis applications (Myannik et al., 2018).

Anticancer Activity of Thiazole Derivatives

Research by Atta & Abdel‐Latif (2021) focused on the synthesis and anticancer activity of new thiophene, thiazolyl-thiophene, and thienopyridine derivatives, showcasing the importance of thiazole-based compounds in developing therapeutic agents against various cancer cell lines. Their work underlines the significance of structural modifications to enhance biological activities, including those related to the compound (Atta & Abdel‐Latif, 2021).

Innovative Coumarin Derivatives Containing Thiazolidin-4-one Ring

A paper by Ramaganesh et al. (2010) detailed the synthesis and estimation of biological properties of innovative coumarin derivatives containing a thiazolidin-4-one ring. These compounds, similar in structure to the queried compound, were found to have significant antibacterial activity, indicating their potential in antimicrobial agent development (Ramaganesh et al., 2010).

Eco-Friendly Synthesis Methods

Kavitha et al. (2018) developed an eco-friendly synthesis method for producing compounds with a thiazole scaffold, demonstrating the environmental benefits of green chemistry in synthesizing complex molecules, including those related to "this compound" (Kavitha et al., 2018).

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit anti-inflammatory and antimicrobial effects , suggesting that the compound may interact with targets involved in these biological processes.

Mode of Action

It is known that similar compounds can inhibit the denaturation of proteins , which is a crucial step in many biological processes, including inflammation and microbial growth.

Biochemical Pathways

It is known that similar compounds can affect a wide range of biological activities, including antitumor , anti-HIV , antibacterial and antifungal , anti-inflammatory , and antioxidant effects . These activities suggest that the compound may interact with multiple biochemical pathways.

Pharmacokinetics

It is known that similar compounds can have good oral bioavailability and high potency , suggesting that this compound may also have favorable pharmacokinetic properties.

Result of Action

It is known that similar compounds can exhibit superior anti-inflammatory activity compared to standard treatments , suggesting that this compound may also have potent anti-inflammatory effects.

Action Environment

It is known that similar compounds can have increased potency and improved solubility when chlorine atoms are used as metabolically more stable isosteres, replacing hydrogen atoms . This suggests that the presence of a chlorine atom in this compound may enhance its action and stability.

Properties

IUPAC Name |

5-chloro-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9ClN2O3S2/c18-14-6-5-13(25-14)15(21)20-17-19-11(8-24-17)10-7-9-3-1-2-4-12(9)23-16(10)22/h1-8H,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKQBKLBZTOSBJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC(=O)C4=CC=C(S4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9ClN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-6-[[1-(pyridin-2-ylmethyl)piperidin-3-yl]methoxy]pyridine](/img/structure/B2826984.png)

![2,6-Dichloro-5-fluoro-N-[5-(3-methoxyphenyl)-2-methylpyrazol-3-YL]pyridine-3-carboxamide](/img/structure/B2826992.png)

![6,7-dimethoxy-N-[(4-methylphenyl)methyl]-4-quinazolinamine](/img/structure/B2826995.png)

![2-{[2-(2-Propynyloxy)-1-naphthyl]methyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2826996.png)

![(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2826997.png)

![(2Z)-2-[(4-bromophenyl)methylidene]-3,4-dihydronaphthalen-1-one](/img/structure/B2827000.png)

![2-(1-methyl-5,7-dioxo-6-(p-tolyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2827003.png)